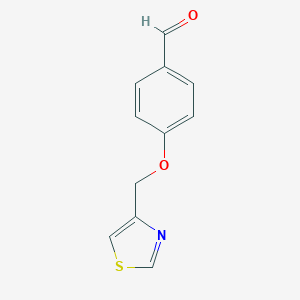![molecular formula C15H14O2 B184381 2,2-dimethyl-3H-benzo[h]chromen-4-one CAS No. 21568-04-7](/img/structure/B184381.png)
2,2-dimethyl-3H-benzo[h]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-3H-benzo[h]chromen-4-one is a heterocyclic compound that belongs to the class of naphthopyranones This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3H-benzo[h]chromen-4-one can be achieved through several methods. One common approach involves the intramolecular rearrangement of δ-hydroxyalkynones, catalyzed by p-toluenesulfonic acid (p-TsOH) under mild conditions. This method provides high regioselectivity and yields . Another method involves the hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes, catalyzed by a BINOLate-zinc complex prepared in situ from diethylzinc (Et2Zn) and 3,3’-dibromo-BINOL. This reaction yields 2-substituted 2,3-dihydro-4H-pyran-4-ones with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of metal-free catalysts and mild reaction conditions is preferred to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-3H-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound, yielding alcohols or other reduced derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2,2-dimethyl-3H-benzo[h]chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Its unique structure and properties make it a potential lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3H-benzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 3,5-Dihydroxy-2-methyl-4H-pyran-4-one
- 5-Hydroxy-6,8-dimethoxy-2-benzyl-4H-naphtho[2,3-b]-pyran-4-one
Uniqueness
2,2-dimethyl-3H-benzo[h]chromen-4-one is unique due to its specific fused ring structure and the presence of dimethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Propriétés
Numéro CAS |
21568-04-7 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2,2-dimethyl-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-13(16)12-8-7-10-5-3-4-6-11(10)14(12)17-15/h3-8H,9H2,1-2H3 |
Clé InChI |
YHOWOOKDRDXOBR-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
SMILES canonique |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)




![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)



